molecular formula C8H6N2O2 B097871 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid CAS No. 17288-35-6

1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

Cat. No. B097871
Key on ui cas rn: 17288-35-6
M. Wt: 162.15 g/mol
InChI Key: KBHQUFPZXCNYKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07317027B2

Procedure details

1.22 mL 2-oxo-propionic acid, 0.26 g palladium acetate and 3.20 mL triethylamine were added to a solution of 1.00 g 2-bromo-pyridin-3-yl amine and 1.21 g triphenyl-phosphine in 10 mL N,N-dimethylformamide. The reaction mixture was stirred for 4 hours at 100° C. After removal of the solvent under reduced pressure, the residue was purified by column chromatography on silica gel with dichloromethane/methanol as eluent. Yield: 260 mg MS(ES+): m/e=163.
Quantity
1.22 mL
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.26 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
O=[C:2]([CH3:6])[C:3]([OH:5])=[O:4].C(N(CC)CC)C.Br[C:15]1[C:20]([NH2:21])=[CH:19][CH:18]=[CH:17][N:16]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>CN(C)C=O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[NH:21]1[C:20]2[C:15](=[N:16][CH:17]=[CH:18][CH:19]=2)[CH:6]=[C:2]1[C:3]([OH:5])=[O:4] |f:5.6.7|

Inputs

Step One
Name
Quantity
1.22 mL
Type
reactant
Smiles
O=C(C(=O)O)C
Name
Quantity
3.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=NC=CC=C1N
Name
Quantity
1.21 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
0.26 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 4 hours at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel with dichloromethane/methanol as eluent

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
N1C(=CC2=NC=CC=C21)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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